3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide
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Overview
Description
3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenyl group, and a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
For instance, indole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information. Similar compounds have been shown to possess a broad range of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via electrophilic aromatic substitution or similar reactions. Finally, the butanamide moiety is attached through amide bond formation, often using reagents like carbodiimides or coupling agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and temperature control are critical factors in achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the phenyl or thieno[3,4-c]pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and are studied for their antiproliferative activity.
Thieno[2,3-d]pyrimidines: These compounds have a thieno core and are known for their antimicrobial properties.
Uniqueness
3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[3,4-c]pyrazole core with a phenyl group and a butanamide moiety sets it apart from other similar compounds .
Properties
IUPAC Name |
3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-17(2,3)9-15(21)18-16-13-10-22-11-14(13)19-20(16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVTLUAFYNGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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